molecular formula C35H42N4O7S B1443792 Fmoc-Arg(Me,pbf)-OH CAS No. 1135616-49-7

Fmoc-Arg(Me,pbf)-OH

Cat. No. B1443792
M. Wt: 662.8 g/mol
InChI Key: JAUPJPAADXVUGQ-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-Arg(Me,pbf)-OH” is a derivative used for the introduction of mono-methyl-arginine during Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group is removed by piperidine, and PBF is removed by a mixture of TFA/H2O/EDT .


Synthesis Analysis

The synthesis of “Fmoc-Arg(Me,pbf)-OH” involves the coupling of the Fmoc-Arg(Me,pbf)-OH molecule with the growing peptide chain . This process can be carried out using any standard activation method . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .


Molecular Structure Analysis

The empirical formula of “Fmoc-Arg(Me,pbf)-OH” is C35H42N4O7S . The molecular weight is 662.80 .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group in “Fmoc-Arg(Me,pbf)-OH” is removed by piperidine, and the Pbf group is removed by a mixture of TFA/H2O/EDT . This allows the arginine residue to be incorporated into the growing peptide chain .


Physical And Chemical Properties Analysis

“Fmoc-Arg(Me,pbf)-OH” is a white to slight yellow to beige powder . It is clearly soluble in DMF .

Scientific Research Applications

Incorporation in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Arg(Me, pbf)-OH is crucial in solid-phase peptide synthesis (SPPS), particularly in overcoming challenges with specific amino acids. A method was developed for the incorporation of Fmoc-Arg(Pbf)-OH in SPPS, using N-butylpyrrolidinone (NBP) as a solvent, to combat issues like reduced yield and formation of des-Arg peptides. The strategy involved in situ activation and precise temperature control to reduce solvent viscosity and enhance coupling efficiency, highlighting its potential to significantly improve SPPS performance, including in industrial peptide preparations (de la Torre et al., 2020).

Synthesis Improvement

Efforts to improve the synthesis of Fmoc-Arg(Pbf)-OH have been documented, focusing on enhancing reaction speed and yield. The addition of phase-transfer catalyzers like tetraethyl ammonium bromide (TEBA) during the introduction of the Pbf protecting group was found to expedite the reaction and decrease hydrolyzation. This optimization resulted in a significant increase in yield, demonstrating the potential for more efficient production processes (Yong-yu, 2006).

Purity and Impurity Management

The purity of Fmoc-protected amino acid derivatives like Fmoc-Arg(Pbf)-OH is critical, especially in drug manufacture. Investigations into unexpected impurities led to the identification of beta-Ala insertion mutants, with the source traced back to contamination of Fmoc-amino acids. This discovery prompted the introduction of new specifications to control beta-Ala-related impurities, significantly mitigating contamination issues in the production of drug substances (Hlebowicz et al., 2008).

Application in Microwave-Assisted SPPS

Fmoc-Arg(Pbf)-OH plays a role in microwave-assisted SPPS, facilitating the synthesis of complex peptides like cyclic RGD peptides, antagonists for the αvβ3 integrin receptor. The use of novel coupling reagents under microwave heating demonstrated accelerated reactions, suggesting a promising approach for synthesizing linear and cyclic peptides with high purity and efficiency (Yamada et al., 2012).

Safety And Hazards

When handling “Fmoc-Arg(Me,pbf)-OH”, it is recommended to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions of “Fmoc-Arg(Me,pbf)-OH” could involve its use in the industrial preparation of peptides . Its use in peptide synthesis could be improved by developing strategies to reduce the formation of the inactive δ-lactam .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N'-methyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36-6)37-17-11-16-29(32(40)41)38-34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H2,36,37,39)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPJPAADXVUGQ-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855649
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Arg(Me,pbf)-OH

CAS RN

1135616-49-7
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Arg(Me,pbf)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Arg(Me,pbf)-OH
Reactant of Route 3
Fmoc-Arg(Me,pbf)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Arg(Me,pbf)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Arg(Me,pbf)-OH
Reactant of Route 6
Fmoc-Arg(Me,pbf)-OH

Citations

For This Compound
14
Citations
R Behrendt, P White, J Offer - Journal of Peptide Science, 2016 - Wiley Online Library
Today, Fmoc SPPS is the method of choice for peptide synthesis. Very‐high‐quality Fmoc building blocks are available at low cost because of the economies of scale arising from …
Number of citations: 675 onlinelibrary.wiley.com
P HO - sigmaaldrich.cn
Fmoc-Tyr (PO3H2)-OH is the simplest and most cost effective derivative for the introduction of phosphotyrosine by Fmoc synthesis [3]. As the phosphate group is not protected, there are …
Number of citations: 0 www.sigmaaldrich.cn
AF Nahhas, AF Nahhas, TJ Webster - JoVE (Journal of Visualized …, 2022 - jove.com
Here, with the aim of developing a novel anti-cancer treatment, seven dipeptides were designed that contained methylated tryptophan and/or methylated arginine and were produced …
Number of citations: 3 www.jove.com
SB Rothbart, K Krajewski, BD Strahl, SM Fuchs - Methods in enzymology, 2012 - Elsevier
Histone posttranslational modifications (PTMs) play a pivotal role in regulating the dynamics and function of chromatin. Supported by an increasing body of literature, histone PTMs such …
Number of citations: 82 www.sciencedirect.com
YH Ho, R Huang - ACS Chemical Biology, 2022 - ACS Publications
Acetylation at the α-N-terminus (Nα) is the most abundant modification detected on histone H4 and H2A, which is catalyzed by N-terminal acetyltransferase D (NatD or NAA40). Histone …
Number of citations: 7 pubs.acs.org
J Gropengiesser, BT Varadarajan… - Journal of mass …, 2009 - Wiley Online Library
Qualitative and quantitative analysis of post‐translational protein modifications by mass spectrometry is often hampered by changes in the ionization/detection efficiencies caused by …
A Steckel, K Uray, G Kalló, E Csosz… - Journal of the American …, 2020 - ACS Publications
Tandem mass spectrometry is an indispensable tool in proteomics used for protein sequencing and quantitation. On the basis of the sequential fragments usually generated from …
Number of citations: 9 pubs.acs.org
MD Fulton, T Dang, T Brown, YG Zheng - Epigenetics, 2022 - Taylor & Francis
Histone arginine methylation is a prevalent posttranslational modification (PTM) in eukaryotic cells and contributes to the histone codes for epigenetic regulation of gene transcription. In …
Number of citations: 13 www.tandfonline.com
H Karatas, Y Li, L Liu, J Ji, S Lee, Y Chen… - Journal of medicinal …, 2017 - ACS Publications
We report herein the design, synthesis, and evaluation of macrocyclic peptidomimetics that bind to WD repeat domain 5 (WDR5) and block the WDR5–mixed lineage leukemia (MLL) …
Number of citations: 80 pubs.acs.org
T Neeley - 2019 - digitalcommons.unmc.edu
Neurotensin-receptor-1 (NTSR1) is regularly overexpressed in various cancers and contributes to the proliferation, survival, migration, invasion, and angiogenesis of tumors. NTSR1-…
Number of citations: 0 digitalcommons.unmc.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.